N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)16-9-7-14(8-10-16)11-12-19-18(21)15-5-4-6-17(13-15)22-3/h4-10,13H,11-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMUOBAUPSEIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide typically involves the reaction of 4-(dimethylamino)phenethylamine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can yield N-oxide derivatives, while reduction of a nitro group can produce the corresponding amine.
Scientific Research Applications
N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving benzamide derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)-4-methoxybenzamide (3.38)
- Structural differences: The dimethylamino group is attached via a methylene bridge to a hydroxylated phenyl ring, contrasting with the phenethyl linkage in the target compound.
- Synthesis : Synthesized via a Mannich reaction using paraformaldehyde and dimethylamine, yielding 27% . Lower yields compared to other analogs (e.g., 59% for N-(2,4-dimethylphenyl)-4-methoxybenzamide) suggest challenges in stabilizing intermediates .
N-(4-(2-Ethyloxazol-5-yl)phenyl)-3-methoxybenzamide
- Synthesis: Prepared via nickel-catalyzed reductive aminocarbonylation, a method favoring electron-deficient aryl halides .
Key Physicochemical and Functional Differences
Biological Activity
N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a methoxy group attached to a benzamide core, which influences its reactivity and interaction with biological targets. The chemical formula is , and it has a molecular weight of approximately 300.4 g/mol.
Receptor Binding
This compound exhibits the ability to interact with specific receptors in biological systems. This interaction can modulate receptor activity, influencing various signaling pathways. For instance, it may act as an agonist or antagonist depending on the receptor type involved.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, affecting metabolic pathways. This inhibition can lead to altered cellular functions and has implications in drug design, particularly for targeting enzyme-related diseases.
Antiviral Properties
Research indicates that derivatives of benzamide, including this compound, have shown antiviral activity against several viruses. For example, studies have highlighted the potential of similar compounds in inhibiting Hepatitis B virus (HBV) replication through mechanisms involving the upregulation of intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties .
Antitumor Activity
Benzamide derivatives have also been investigated for their antitumor effects. Certain studies report that modifications in the benzamide structure can enhance cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties .
Case Studies and Research Findings
- Antiviral Activity Against HBV : A study synthesized various benzamide derivatives and evaluated their efficacy against HBV. The results indicated that compounds structurally similar to this compound showed significant inhibition of HBV replication in vitro .
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of benzamide derivatives on cancer cell lines. The study found that certain modifications led to increased potency against tumor cells, suggesting a promising avenue for developing new anticancer agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Structure | Antiviral, Antitumor | Receptor modulation, Enzyme inhibition |
| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Structure | Antiviral (HBV) | A3G upregulation |
| N-(4-hydroxyphenyl)-4-methoxy-3-amino-benzamide | Structure | Antitumor | Increased hydrogen bonding |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-(dimethylamino)phenethyl)-3-methoxybenzamide, and how are key parameters optimized?
Answer:
The synthesis typically involves coupling 3-methoxybenzoic acid derivatives with 4-(dimethylamino)phenethylamine. A common approach uses carbodiimide coupling agents (e.g., DCC or EDC) with DMAP as a catalyst to form the amide bond . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance reaction efficiency.
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Yield optimization requires stoichiometric balancing of reactants and real-time monitoring via TLC or LCMS .
Basic: What analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- NMR spectroscopy : and NMR confirm substituent positions and amide bond formation. For example, the methoxy group at C3 appears as a singlet (~3.8 ppm), while the dimethylamino group shows a resonance near 2.2 ppm .
- LCMS : Verifies molecular weight (e.g., [M+H] ion) and purity (>95% by UV/ELSD) .
- X-ray crystallography : Optional for resolving conformational ambiguities, particularly for crystalline derivatives .
Advanced: How can structural modifications enhance selectivity for dopamine D4 receptors over D2/D3 subtypes?
Answer:
Modifications to the phenethylamine moiety and methoxy group position influence receptor affinity. For example:
- Piperazine substitution : Replacing dimethylamino with a 3-cyanopyridinyl group (as in related compounds) increases D4 selectivity by >100-fold via steric and electronic effects .
- Radiolabeling : Incorporating at the methoxy group enables PET imaging to validate receptor targeting in vivo .
- In vitro assays : Competitive binding studies using -spiperone (D2/D3) and -nemonapride (D4) quantify selectivity ratios .
Advanced: What methodologies evaluate central nervous system (CNS) penetration and pharmacokinetics?
Answer:
- LogP optimization : Target logP 2.0–3.0 (measured via shake-flask method) balances blood-brain barrier (BBB) penetration and solubility .
- In vivo PET imaging : Radiolabeled analogs (e.g., -methoxy derivatives) track brain uptake in non-human primates, with time-activity curves showing saturation in D4-rich regions like the retina .
- Metabolite profiling : LC-MS/MS identifies major metabolites in plasma and brain homogenates to assess stability .
Advanced: How should researchers resolve contradictions between in vitro binding data and in vivo efficacy?
Answer:
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma/brain concentrations (via LCMS) with receptor occupancy (PET imaging) .
- Metabolite interference testing : Incubate compounds with liver microsomes to identify active/inactive metabolites that may alter efficacy .
- Species-specific assays : Compare receptor binding affinities across species (e.g., human vs. rodent D4 receptors) to validate translational relevance .
Basic: What preliminary assays are used to screen for biological activity?
Answer:
- In vitro binding assays : Screen against dopamine (D1–D5), serotonin (5-HT1A, 5-HT2A), and sigma receptors at 10 µM to identify off-target effects .
- Cytotoxicity screening : Use MTT assays on HEK293 or SH-SY5Y cells to rule out nonspecific toxicity at therapeutic concentrations .
- Functional assays : Measure cAMP inhibition (D4 receptor activation) in transfected CHO cells using luminescence-based kits .
Advanced: How do computational methods guide the optimization of pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding poses to D4 receptors, focusing on hydrogen bonding with Asp115 and hydrophobic interactions with Phe303 .
- QSAR modeling : Relate structural descriptors (e.g., logP, polar surface area) to BBB permeability using partial least-squares regression .
- MD simulations : Assess compound stability in lipid bilayers to estimate passive diffusion rates .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Mutagenicity screening : Conduct Ames II testing (e.g., TA98 strain) to assess risk, as some benzamide derivatives show mutagenic potential .
- Ventilation : Use fume hoods for synthesis and handling; avoid skin contact (nitrile gloves, lab coat) .
- Storage : Store at –20°C under inert gas (argon) to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
